N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a benzamide group, and a dichlorophenyl moiety, making it a molecule of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the thiazole intermediate.
Formation of the Benzamide Group: The benzamide moiety is typically introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond between the thiazole derivative and the methylsulfonylbenzoyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower activation energies and improve reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the thiazole ring or the methylsulfonyl group.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it can modulate signal transduction by interacting with key proteins involved in the pathway.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: shares structural similarities with other thiazole-based compounds and benzamide derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the dichlorophenyl group enhances its potential for diverse interactions with biological targets, making it a versatile compound in research.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-5-2-10(3-6-12)16(22)21-17-20-15(9-25-17)13-7-4-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHLFBKVBUYJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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